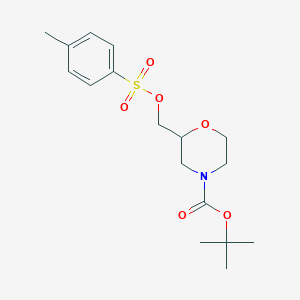

tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate

Description

tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate (CAS: 130546-33-7) is a morpholine-derived compound widely employed as a pharmaceutical intermediate. Its molecular formula is C₁₇H₂₅NO₆S, with a molecular weight of 371.45 g/mol . The structure comprises a morpholine ring substituted with a tosyloxymethyl group (-CH₂-OTs) and a tert-butyl carbamate (Boc) protecting group. The compound is typically stored at 2–8°C under dry conditions to ensure stability . Its primary utility lies in synthetic organic chemistry, where the tosyl (p-toluenesulfonyl) group acts as a versatile leaving group, facilitating nucleophilic substitution reactions in drug discovery and development.

Properties

IUPAC Name |

tert-butyl 2-[(4-methylphenyl)sulfonyloxymethyl]morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO6S/c1-13-5-7-15(8-6-13)25(20,21)23-12-14-11-18(9-10-22-14)16(19)24-17(2,3)4/h5-8,14H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBHRXDXENCDIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(CCO2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598701 | |

| Record name | tert-Butyl 2-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130546-33-7 | |

| Record name | tert-Butyl 2-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

Introduction of the Tosyloxy Group: The tosyloxy group is introduced by reacting the morpholine derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

Formation of the tert-Butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The tosyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted morpholine derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The morpholine ring can undergo oxidation to form N-oxides using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Hydrogen peroxide in acetic acid.

Major Products:

Substitution: Substituted morpholine derivatives.

Reduction: Alcohol derivatives.

Oxidation: N-oxides.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the preparation of various pharmaceuticals and agrochemicals.

Biology:

- Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine:

- Explored for its role in drug development, particularly in the synthesis of compounds with potential therapeutic effects.

Industry:

- Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate involves its reactivity towards nucleophiles and electrophiles. The tosyloxy group acts as a good leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions. The morpholine ring can participate in various chemical transformations, making this compound versatile in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Leaving Groups

tert-Butyl (S)-2-(iodomethyl)morpholine-4-carboxylate (S35-2)

- CAS: Not explicitly provided (synthesized in ).

- Molecular Formula: Likely C₁₀H₁₈INO₄ (replacing tosyloxy with iodine).

- Key Features : Synthesized from the parent compound via nucleophilic substitution of the tosyloxy group with iodide (NaI/acetone, 65°C) .

- Comparison :

- Reactivity : The iodine substituent is a superior leaving group compared to tosylate, enabling faster SN2 reactions.

- Applications : Useful in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s compatibility with palladium catalysts.

tert-Butyl 2-((fluorosulfonyl)methyl)morpholine-4-carboxylate

Analogs with Modified Functional Groups

(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

- CAS : 136992-21-7

- Molecular Formula: C₁₁H₂₁NO₄

- Molecular Weight : 231.29 g/mol .

- Key Features : Substitutes the tosyloxymethyl group with a hydroxyethyl (-CH₂CH₂OH) moiety.

- Applications: Used in chiral synthesis due to its (R)-configuration; supplied in high purity (≥99%) for research .

tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate

- CAS : 876147-52-3

- Molecular Formula : C₁₈H₂₂N₂O₅

- Molecular Weight : 346.38 g/mol .

- Key Features : Replaces tosyloxy with a dioxoisoindolinyl group, introducing aromaticity.

- Comparison: Stability: The rigid isoindolinyl group may reduce conformational flexibility, impacting binding interactions in drug targets.

Stereochemical Variants

(S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate

- CAS : 148638-76-0 .

- Key Features : The (S)-enantiomer of the parent compound.

- Comparison :

- Biological Activity : Enantiomers often exhibit divergent pharmacokinetic or pharmacodynamic profiles, critical in asymmetric synthesis of chiral drugs.

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

Comparative Data Table

Key Research Findings

- Synthetic Versatility : The parent compound’s tosyloxy group is pivotal in generating diverse analogs (e.g., iodides, amines) via nucleophilic substitution .

- Chiral Specificity : Enantiomers like the (S)-tosyloxy and (R)-hydroxyethyl derivatives underscore the importance of stereochemistry in drug design .

- Functional Group Impact : Electron-withdrawing groups (e.g., fluorosulfonyl) increase reactivity, while hydrophilic groups (e.g., hydroxyethyl) enhance solubility .

Biological Activity

Overview

tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate is a synthetic compound with the molecular formula and a molecular weight of approximately 371.45 g/mol. It is characterized by the presence of a morpholine ring, a carboxylate group, and a tosylate moiety, which may influence its biological activity.

The biological activity of this compound is primarily associated with its interaction with various biological targets, particularly in the context of antibacterial and potential anticancer properties.

Target Identification

Research indicates that compounds similar to this compound may target Gram-positive bacteria through mechanisms involving photodynamic ablation. This involves the generation of reactive oxygen species (ROS) upon light activation, leading to oxidative stress and cellular damage in bacterial cells .

Pharmacological Properties

- Antibacterial Activity :

- The compound has shown promise in inhibiting the growth of Gram-positive bacteria. This is achieved through its ability to generate ROS, which disrupts essential cellular functions.

- Anticancer Potential :

Biochemical Pathways

The compound's activity can be attributed to its influence on various biochemical pathways:

- Oxidative Stress Response : The generation of ROS leads to damage to proteins, lipids, and DNA within bacterial cells, ultimately resulting in cell death.

- Cell Signaling Pathways : It may modulate pathways related to inflammation and apoptosis, which are crucial for cancer progression .

Case Studies and Experimental Data

- In Vitro Studies :

- Animal Models :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antibacterial Activity | Anticancer Potential | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | ROS generation and photodynamic action |

| Furo[2,3-c]pyridine derivatives | Moderate | High | Enzyme inhibition and ROS generation |

| Pyrazole derivatives | Variable | High | Multiple pathways including kinase inhibition |

Q & A

Q. What is the primary role of tert-butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate in organic synthesis?

This compound serves as a key intermediate in synthesizing enantiomerically pure morpholine derivatives. The tosyloxy (tosylate) group acts as a leaving group, enabling nucleophilic substitution reactions to introduce functional groups (e.g., amines, alcohols) at the morpholine backbone. Its tert-butyl carbamate (Boc) group provides steric protection for the morpholine nitrogen, ensuring selective reactivity during multi-step syntheses .

Methodological Insight:

- Use polar aprotic solvents (e.g., DMF, THF) for substitution reactions.

- Activate the tosyloxy group with bases like K₂CO₃ or DBU to facilitate displacement .

Q. How can researchers optimize the synthesis of this compound to improve yield?

Yield optimization requires careful control of reaction parameters:

- Temperature : Maintain 0–5°C during tosylation to minimize side reactions (e.g., hydrolysis).

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate tosyl chloride coupling to the hydroxylmethyl intermediate .

- Purification : Employ flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product (>95% purity) .

Data Note: Evidence from structurally similar compounds (e.g., tert-butyl 2-(chloromethyl)morpholine-4-carboxylate) shows yields of 70–85% under optimized conditions .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of enantiomeric forms of this compound?

The (S)-enantiomer (CAS 148638-76-0) is synthesized via chiral resolution or asymmetric catalysis:

- Chiral Pool Strategy : Start with enantiopure precursors like (R)- or (S)-2-(hydroxymethyl)morpholine derivatives.

- Enzymatic Resolution : Use lipases to hydrolyze racemic mixtures selectively .

- Asymmetric Tosylation : Apply chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct tosylate formation .

Analytical Validation: Confirm enantiopurity using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) or optical rotation comparisons with literature data .

Q. What analytical techniques are critical for identifying by-products in reactions involving this compound?

Key techniques include:

- LC-MS : Detect low-abundance impurities (e.g., de-Boc derivatives or residual tosyl chloride).

- ¹H/¹³C NMR : Monitor regioselectivity of substitution reactions (e.g., shifts at δ 2.4–2.5 ppm for tosyl methyl groups) .

- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline intermediates .

Case Study: In , tert-butyl carbamate by-products were identified via LC-MS (m/z 228.1 [M+H]⁺) and eliminated by adjusting reaction stoichiometry.

Q. How does the stability of this compound vary under different storage conditions?

Stability is influenced by:

- Temperature : Store at –20°C in anhydrous conditions to prevent Boc group hydrolysis.

- pH Sensitivity : Avoid exposure to strong acids (e.g., TFA) or bases (e.g., NH₃), which cleave the carbamate group .

- Light Sensitivity : Degradation via tosyloxy group photolysis is mitigated by amber glassware .

Experimental Data: Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored under nitrogen .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., variable yields)?

Contradictions often arise from:

- Impurity Profiles : Compare HPLC traces of starting materials (e.g., residual morpholine-OH vs. fully protected intermediates) .

- Solvent Effects : Polar solvents (acetonitrile) may favor SN1 pathways, reducing enantiopurity in chiral derivatives .

- Catalyst Purity : Screen metal catalysts (e.g., Pd/C) for trace contaminants using ICP-MS .

Recommendation: Reproduce reactions with rigorously dried solvents and substrates (activated molecular sieves, 4Å) to standardize conditions .

Q. How can mechanistic studies (e.g., isotopic labeling) elucidate the reactivity of the tosyloxy group?

- Deuterium Labeling : Replace the morpholine C-H adjacent to the tosyloxy group with deuterium to track stereochemical inversion during SN2 reactions .

- ¹⁸O Tracing : Use H₂¹⁸O in hydrolysis experiments to confirm nucleophilic attack at the tosyloxy sulfur .

Application: ’s hydrolysis protocols can be adapted with isotopic reagents to map reaction pathways.

Q. What pharmacological screening approaches are suitable for derivatives of this compound?

Derivatives are screened for:

- Receptor Binding : Radioligand assays (e.g., α₂C adrenergic receptors, as in ).

- Enzyme Inhibition : Kinase or protease inhibition studies using fluorescence-based assays .

- Cellular Uptake : LC-MS quantification of intracellular concentrations in cell lines (e.g., HEK293) .

Data Correlation: Structural analogs (e.g., tert-butyl 4-benzoxazine carboxylates) show IC₅₀ values <10 µM in kinase targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.